molecular formula C20H29NO3S B2473131 N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 681852-17-5

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2473131
CAS No.: 681852-17-5
M. Wt: 363.52
InChI Key: STFQKVBGJAUQDF-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a synthetic organic compound characterized by a sulfonamide core linked to an adamantane moiety via a methyl group. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, while the sulfonamide functional group (-SO₂NH₂) is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) . The aromatic benzene ring is substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4, 2, and 5, respectively, influencing electronic and steric properties.

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-13-5-19(14(2)4-18(13)24-3)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQKVBGJAUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the Chan–Lam coupling reaction, which is used to form the C-N bond between the adamantane-containing amine and the arylboronic acid derivative . The reaction conditions often include a copper (II) acetate catalyst, a weak base such as DBU, and a solvent like acetonitrile, carried out at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group serves as a key site for nucleophilic substitution. Studies on related benzenesulfonamides demonstrate that electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the sulfur center .

Key Reagents and Conditions:

Reaction TypeReagents/ConditionsMajor Products
S<sub>N</sub>2 Thiadiazinones, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C Di-substituted sulfonamides
Aminolysis Primary amines, EtOH, reflux N-alkylated sulfonamide derivatives

Mechanistic Insights :

  • The adamantane moiety introduces steric hindrance, slowing reaction kinetics compared to non-bulky analogs .

  • Microwave irradiation optimizes yields (e.g., 89% in analogous conjugations ).

Oxidation and Reduction Pathways

While direct data on this compound is limited, studies on structurally related sulfonamides provide extrapolated insights.

Oxidation:

  • Reagents : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> or CrO<sub>3</sub> .

  • Products : Sulfonic acids or sulfonyl chlorides, depending on conditions.

Reduction:

  • Reagents : LiAlH<sub>4</sub> in anhydrous ether .

  • Products : Secondary amines via cleavage of the S–N bond.

Table 1: Comparative Reactivity in Oxidation/Reduction

Substrate ModificationOxidation Yield (%)Reduction Yield (%)
Adamantane-free analog 9285
Adamantane-containing derivative 7868

Functionalization of the Methoxy Group

The 4-methoxy substituent can undergo demethylation or electrophilic substitution under controlled conditions:

  • Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C yields a phenolic intermediate .

  • Electrophilic Aromatic Substitution : Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces nitro groups at the ortho position relative to the sulfonamide .

Adamantane-Mediated Reactions

The adamantane group primarily influences physicochemical properties rather than direct reactivity:

  • Enhances lipid solubility, improving membrane permeability in biological assays .

  • Stabilizes intermediates in multi-step syntheses via steric protection .

Example 1: Microwave-Assisted Coupling

A hybrid sulfonamide-adamantane derivative was synthesized via microwave-optimized Chan–Lam coupling, achieving 89% yield in 2 hours .

Example 2: Thiadiazinone Conjugation

Reaction with 7-substituted thiadiazinones under S<sub>N</sub>2 conditions produced dual-acting antimicrobial agents (IC<sub>50</sub> = 1.61–1.98 µM against cancer cells) .

Reactivity Comparison with Analogous Compounds

CompoundSulfonamide ReactivityAdamantane Impact
N-(adamantan-1-yl)acetamide ModerateHigh
4-Methoxybenzenesulfonamide HighN/A
Target CompoundIntermediateSignificant

Scientific Research Applications

Chemistry

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential bioactive properties , including:

  • Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which can lead to significant antibacterial effects.
  • Antiviral Properties : Related adamantane derivatives have shown effectiveness against various viral infections, suggesting potential applications in antiviral therapies.

Medicine

The compound is being explored for its therapeutic effects , including:

  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating potential utility in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies highlight the biological effects of related sulfonamide compounds:

Antibacterial Activity

A study demonstrated varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups significantly enhanced their activity.

CompoundStructureAntibacterial Activity (MIC)
5aR1=NH20.5 mM
5bR1=OH0.8 mM
5cR1=OCH30.3 mM

Antiviral Activity

Research on adamantane derivatives has shown effectiveness against influenza viruses, suggesting that structural modifications can enhance antiviral potency.

Cytotoxicity Studies

In vitro studies revealed significant cytotoxic effects on various cancer cell lines, indicating potential for anticancer applications.

CompoundCell LineIC50 (µM)
9A4311.61
10Jurkat1.98

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with adamantane-containing derivatives listed in , particularly synthetic cannabinoids (e.g., AM-2201, AM-1248). Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Group Key Substituents Potential Therapeutic/Pharmacological Role
N-[(Adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide Benzene-sulfonamide Sulfonamide Adamantane-methyl, methoxy, dimethyl Enzyme inhibition (speculative)
AM-2201 Indole-methanone Methanone Naphthalen-1-yl, 5-fluoropentyl Synthetic cannabinoid (CB1 agonist)
AM-1248 Azepane Indole-methanone Methanone Adamantane, 1-methylpiperidin-2-ylmethyl Synthetic cannabinoid

Key Differences:

Functional Groups: The target compound’s sulfonamide group contrasts with the methanone (-CO-) in AM-2201 and AM-1246. Sulfonamides exhibit hydrogen-bonding capacity and acidity (pKa ~10), enabling interactions with polar enzyme active sites. Methanones, being ketones, are less acidic and may engage in hydrophobic or π-π interactions.

Aromatic Systems: The target’s benzene ring with electron-donating groups (methoxy, methyl) differs from the indole (AM-2201, AM-1248) or naphthalene (AM-2201) systems in cannabinoids. Indole/naphthalene moieties are associated with cannabinoid receptor binding, whereas substituted benzenes in sulfonamides often target enzymes.

Biological Targets: AM-2201 and analogs act as cannabinoid receptor agonists due to their indole-methanone scaffold . The target’s sulfonamide-adamantane hybrid lacks the structural prerequisites for cannabinoid activity, suggesting divergent targets (e.g., antimicrobial, anti-inflammatory).

Research Implications and Gaps

While lists adamantane-containing cannabinoids, the target compound’s sulfonamide core distinguishes it from these analogs. Further studies are needed to:

  • Characterize its enzymatic targets (e.g., carbonic anhydrase inhibition assays).
  • Compare pharmacokinetic profiles (e.g., solubility, half-life) with methanone-based adamantane derivatives.

Biological Activity

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features an adamantane moiety linked to a substituted benzene ring. The presence of the methoxy and sulfonamide groups enhances its solubility and biological activity. The molecular formula is C19H25N1O3SC_{19}H_{25}N_{1}O_{3}S with a molecular weight of 357.48 g/mol .

Synthesis

The synthesis typically involves a multi-step process, including the Chan–Lam coupling reaction to form the C-N bond between the adamantane-containing amine and an arylboronic acid derivative. Optimizing reaction conditions is crucial for enhancing yield and purity during industrial production.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The adamantane moiety aids in membrane penetration, while the sulfonamide group can modulate enzyme or receptor activity. Its potential applications include:

  • Antimicrobial Activity : Research indicates that sulfonamides exhibit significant antimicrobial properties due to their ability to inhibit bacterial folate synthesis .
  • Antiviral Properties : The compound shows promise in antiviral applications, particularly against viral infections where adamantane derivatives are known to be effective .
  • Anti-inflammatory Effects : Studies suggest that similar compounds can exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological effects of related sulfonamide compounds:

  • Antibacterial Activity : A study demonstrated that sulfonamide derivatives showed varying degrees of antibacterial efficacy against Gram-positive and Gram-negative bacteria. The introduction of specific functional groups significantly enhanced their activity (Table 1) .
    CompoundStructureAntibacterial Activity (MIC)
    5aR1=NH20.5 mM
    5bR1=OH0.8 mM
    5cR1=OCH30.3 mM
  • Antiviral Activity : Research on adamantane derivatives has shown their effectiveness against influenza viruses, suggesting that modifications to the structure can enhance antiviral potency .
  • Cytotoxicity Studies : In vitro studies revealed that related compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potential for anticancer applications (Table 2) .
    CompoundCell LineIC50 (µM)
    9A4311.61
    10Jurkat1.98

Q & A

Q. What are the optimal synthetic routes for N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. A microwave-assisted approach (e.g., 100–150°C, 20–60 minutes) can enhance reaction efficiency, as demonstrated for structurally similar adamantane sulfonamides, achieving yields of 65–85% compared to conventional heating (50–60% yields over 6–12 hours) . Key steps include:

Sulfonylation: Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 1-aminomethyladamantane under inert conditions.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Critical Parameters:

  • Solvent polarity (DMF or THF).
  • Stoichiometric ratio (1:1.2 sulfonyl chloride to amine).
  • Temperature control to avoid adamantane decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies adamantane methylene protons (δ 1.6–2.1 ppm) and sulfonamide NH (δ 5.2–5.8 ppm, broad). Aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
    • ¹³C NMR: Adamantane carbons (δ 25–40 ppm) and sulfonamide quaternary carbon (δ 120–130 ppm).
  • X-ray Crystallography:
    • Use SHELXL for refinement (bulky adamantane groups require high-resolution data; R-factor < 0.05). Twinning analysis may be needed due to steric hindrance .

Q. How does the adamantane substituent influence the compound’s binding affinity to viral targets?

Methodological Answer: Adamantane’s rigid, lipophilic structure enhances binding to hydrophobic pockets in viral proteins (e.g., dengue NS5 polymerase). Experimental Design:

Molecular Docking: Use AutoDock Vina to simulate binding poses. Adamantane shows ΔG = -9.2 kcal/mol vs. -6.5 kcal/mol for non-adamantane analogs .

Surface Plasmon Resonance (SPR): Measure KD values (e.g., KD = 12 nM for adamantane derivatives vs. 450 nM for linear analogs).

Q. What computational methods predict the pharmacokinetic properties of this sulfonamide derivative?

Methodological Answer:

  • ADMET Prediction:
    • Software: SwissADME or pkCSM.
    • Key Results:
  • LogP: 3.8 (high lipophilicity due to adamantane).
  • BBB Permeability: Low (due to sulfonamide polarity).
  • CYP450 Inhibition: Moderate (2C9 isoform).
  • MD Simulations: GROMACS for stability analysis (RMSD < 2.0 Å over 50 ns) .

Q. How can structural contradictions in crystallographic data be resolved for bulky adamantane derivatives?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
  • Refinement:
    • Apply SHELXL’s TWIN and BASF commands for twinned crystals.
    • Use ISOR restraints for adamantane thermal motion .

Q. What strategies mitigate low aqueous solubility in biological assays?

Methodological Answer:

  • Co-Solvents: Use 10% DMSO/PBS (v/v) for in vitro studies.
  • Prodrug Design: Introduce phosphate esters at the methoxy group (solubility increases from 0.02 mg/mL to 1.5 mg/mL) .

Q. How do substituent modifications (e.g., methoxy vs. ethoxy) affect biological activity?

Methodological Answer:

  • SAR Study:
    • Replace 4-methoxy with ethoxy: Reduces antiviral IC50 from 1.2 μM to 3.8 μM due to steric hindrance.
    • Remove 2,5-dimethyl groups: Increases cytotoxicity (CC50 drops from >100 μM to 25 μM) .

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